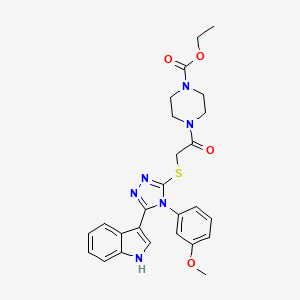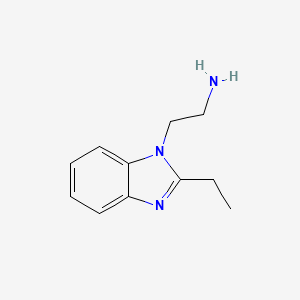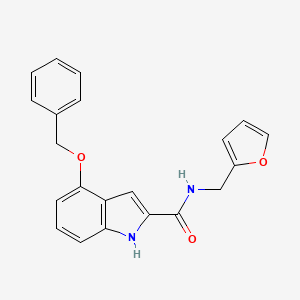
5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C10H10ClN3 . It is also known by other names such as 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine .
Synthesis Analysis
The synthesis of 5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid and similar compounds often involves a one-pot, three-component reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives . This process is typically carried out in water and ethanol at room temperature .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The ring is substituted with an amino group at the 5-position, a methyl group at the 1-position, and a 4-chlorophenyl group at the 3-position .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Potential
- Antimicrobial and Anticancer Agents : A series of compounds derived from 5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid demonstrated significant antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, indicating their potential as therapeutic agents in this area (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Structure Analysis
- Crystal Structure Determination : The crystal structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid was analyzed, showcasing the utility of X-ray analysis in determining the structure of similar compounds, which can be challenging through spectroscopic techniques alone (Kumarasinghe, Hruby, & Nichol, 2009).
Dye Synthesis
- Heterocyclic Dyes : Carboxylic pyrazolone based dyes, using 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, demonstrated shifts in absorption spectra depending on substituent effects and heterocyclic ring types. This showcases its application in the field of dyes and pigments (Tao, Zhao, Wang, Qian, & Huang, 2019).
Chemical Synthesis and Characterization
- Synthesis of Derivatives : The synthesis of various pyrazole derivatives including 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters shows the broad applicability of this compound in creating hybridizing agents in agriculture (Beck, Lynch, & Wright, 1988).
- Aurora Kinase Inhibitor : A compound related to 5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been identified as an inhibitor of Aurora A, suggesting its potential use in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Molecular Docking Studies
- Molecular Docking : The molecular docking studies of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids were performed, illustrating the compound's potential interactions with target proteins, significant in drug design (Reddy et al., 2022).
Safety and Hazards
This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
Related compounds such as amino-pyrazoles have been found to inhibit bruton kinase (btk), a nonreceptor tyrosine kinase . BTK plays a crucial role in B-cell-driven malignancies .
Mode of Action
Similar compounds have been found to interact with their targets by reversible inhibition .
Biochemical Pathways
Inhibition of btk by similar compounds can affect the b-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of certain cancer cells .
Result of Action
Similar compounds that inhibit btk can lead to the death of cancer cells that rely on btk for survival .
Eigenschaften
IUPAC Name |
5-amino-3-(4-chlorophenyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-15-10(13)8(11(16)17)9(14-15)6-2-4-7(12)5-3-6/h2-5H,13H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSARSMWKGZXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=C(C=C2)Cl)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3015462.png)




![2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3015468.png)

![(E)-2-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3015472.png)
![5-[(2,4-Dichlorobenzyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole](/img/structure/B3015475.png)
![2-(3-Methylphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3015477.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B3015479.png)

